4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one
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Overview
Description
This compound is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It is more selective to ENT2 than to ENT1 .
Synthesis Analysis
The synthesis of similar compounds involves a multi-step approach. For instance, the precursor was obtained by a facile four-step synthetic approach; the trimethylstannyl leaving group was introduced by displacement of iodine utilizing palladium catalysis and hexamethyldistannane in an inert solvent .Molecular Structure Analysis
The compound contains nearly planar benzofuran and fluorophenyl ring systems, as well as a piperazine ring adopting an almost perfect chair conformation .Chemical Reactions Analysis
The compound inhibits [3H]uridine and [3H]adenosine transport through both ENT1 and ENT2 in a concentration-dependent manner .Scientific Research Applications
1. Inhibitor of Human Equilibrative Nucleoside Transporters This compound has been identified as a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It is more selective to ENT2 than to ENT1 .
Neuropharmacological Research
Urease Inhibitors
The compound has been studied for its potential as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, a reaction that plays a crucial role in the nitrogen cycle.
CB1 Inverse Agonists
The compound offers new opportunities for developing novel CB1 inverse agonists through the optimization of molecular properties . CB1 receptors are a type of cannabinoid receptor found primarily in the brain, and they play a role in a variety of physiological processes.
Antiviral Activity
While not directly linked to this compound, indole derivatives, which share a similar structure, have been reported to possess antiviral activity . This suggests potential for further research into the antiviral properties of this compound.
Anti-inflammatory Activity
Again, indole derivatives have been reported to possess anti-inflammatory activity . Given the structural similarities, this compound could potentially be explored for its anti-inflammatory properties.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2/c1-15-11-16(2)22-17(13-21(26)27-20(22)12-15)14-24-7-9-25(10-8-24)19-6-4-3-5-18(19)23/h3-6,11-13H,7-10,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEROCZZYBKECQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)C4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one |
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